molecular formula C12H15BrN2O B14787679 1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one

1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one

Cat. No.: B14787679
M. Wt: 283.16 g/mol
InChI Key: JYMNPBFCRPNOJW-UHFFFAOYSA-N
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Properties

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

1-[1-(4-bromophenyl)ethyl]-1,3-diazinan-2-one

InChI

InChI=1S/C12H15BrN2O/c1-9(10-3-5-11(13)6-4-10)15-8-2-7-14-12(15)16/h3-6,9H,2,7-8H2,1H3,(H,14,16)

InChI Key

JYMNPBFCRPNOJW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCCNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one typically involves the reaction of 4-bromophenyl ethyl ketone with piperidine under specific conditions. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic opioids.

    Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential use in pain management and as a tool for understanding opioid addiction mechanisms.

    Industry: Utilized in the development of new synthetic routes and the production of related compounds.

Mechanism of Action

The compound acts as a full agonist at the μ-opioid receptor (MOR), which is a key receptor in the central nervous system responsible for pain modulation and reward. By binding to MOR, 1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one mimics the effects of natural opioids, leading to analgesia, euphoria, and sedation. The activation of MOR also triggers downstream signaling pathways that contribute to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one is unique due to its specific chemical structure, which allows it to bind with high affinity to the μ-opioid receptor. This high affinity contributes to its potent analgesic effects and distinguishes it from other synthetic opioids .

Biological Activity

1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features a diazinan core with a bromophenyl substituent, which may influence its biological interactions and activities. The presence of the bromine atom can enhance lipophilicity and modulate receptor binding affinity.

Antimicrobial Activity

Compounds containing bromophenyl moieties have demonstrated antimicrobial properties. A related study investigated the antifungal activity of compounds against Candida albicans, revealing that structural modifications can enhance efficacy against fungal strains . This suggests that 1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one may possess similar antimicrobial capabilities.

The mechanisms through which such compounds exert their biological effects often involve modulation of signaling pathways. For example, antioxidant compounds typically engage in reducing oxidative stress by scavenging free radicals and upregulating endogenous antioxidant defenses. Furthermore, antimicrobial agents may disrupt cell membrane integrity or inhibit essential metabolic pathways in pathogens .

Case Studies

While direct case studies on 1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one are scarce, related research provides insight into its potential applications:

  • Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various bromophenyl derivatives against Candida albicans. The results indicated that structural modifications significantly affected antifungal activity and highlighted the importance of the bromine substituent in enhancing efficacy .
  • Antioxidant Mechanism Investigation : Another study focused on the antioxidant mechanisms of caffeamide derivatives, demonstrating their ability to inhibit tyrosinase activity and reduce melanin synthesis in melanocytes. This suggests that similar mechanisms could be explored for 1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one .

Data Table: Comparative Biological Activities

Compound NameBiological ActivityMechanism of ActionReference
1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-oneAntioxidant PotentialScavenging ROS; upregulating antioxidants
Caffeamide DerivativesAntioxidantInhibition of tyrosinase; reduction in melanin synthesis
Bromophenyl DerivativesAntimicrobialDisruption of cell membranes; inhibition of metabolic pathways

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